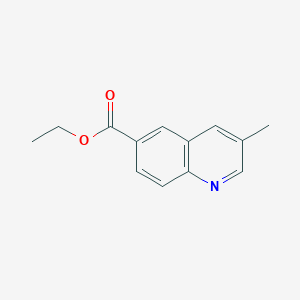
Ethyl 3-methyl-6-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-methyl-6-quinolinecarboxylate is an organic compound with the molecular formula C13H13NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-methyl-6-quinolinecarboxylate can be synthesized through several methods. One common approach involves the Friedländer condensation reaction, where an o-aminoaryl ketone reacts with an α-methylene carbonyl compound under acidic or basic conditions . Another method involves the cyclization of appropriate precursors in the presence of catalysts like montmorillonite K-10 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedländer condensation reactions. These reactions are optimized for high yield and purity, often using recyclable catalysts and solvent-free conditions to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-6-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into different quinoline-based compounds.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 3-methyl-6-quinolinecarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-methyl-6-quinolinecarboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-quinolinecarboxylate: Similar in structure but lacks the methyl group at the 3-position.
Ethyl 2-oxoquinoline-3-carboxylate: Contains an oxo group at the 2-position, leading to different reactivity and applications.
Ethyl 2-chloroquinoline-3-carboxylate:
Uniqueness
Ethyl 3-methyl-6-quinolinecarboxylate is unique due to the presence of the methyl group at the 3-position, which influences its chemical reactivity and biological activity. This structural feature can enhance its interaction with specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl 3-methylquinoline-6-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)10-4-5-12-11(7-10)6-9(2)8-14-12/h4-8H,3H2,1-2H3 |
InChI Key |
WQXBDOYUQWQXAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















